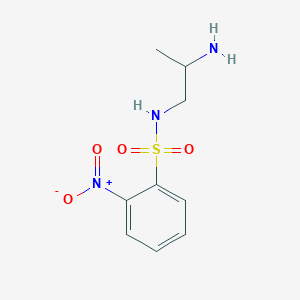

N-(2-aminopropyl)-2-nitrobenzenesulfonamide

Description

Properties

Molecular Formula |

C9H13N3O4S |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

N-(2-aminopropyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C9H13N3O4S/c1-7(10)6-11-17(15,16)9-5-3-2-4-8(9)12(13)14/h2-5,7,11H,6,10H2,1H3 |

InChI Key |

MVJLAOSJLQDCBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthetic approach to N-(2-aminopropyl)-2-nitrobenzenesulfonamide typically involves the following key steps:

- Sulfonation of a nitro-substituted aromatic precursor to introduce the sulfonyl chloride functional group.

- Amidation with 2-aminopropylamine or related amines to form the sulfonamide bond.

- Reduction or modification of substituents if necessary, to achieve the targeted aminopropyl substitution.

Sulfonation Step

The sulfonation is generally performed by reacting a nitro-substituted toluene derivative (such as para-nitrotoluene) with chlorosulfonic acid in an organic solvent. This introduces a sulfonyl chloride group at the aromatic ring, which is a reactive intermediate for subsequent amidation.

-

- Temperature: Typically between 100–150 °C.

- Stirring speed: 800–1000 rpm to ensure homogeneity.

- Solvent: Chlorobenzene, dichloromethane, or chloroform, sometimes mixed with carbon tetrachloride.

- Molar ratio of nitrotoluene to chlorosulfonic acid: 1:1.2–1.5.

-

- The reaction mixture is quenched with water (0.3–0.4 volume relative to solvent).

- Multiple water washes (2–3 times) to remove excess chlorosulfonic acid.

- Organic phase separation and concentration yield 2-methyl-5-nitrobenzenesulfonyl chloride as a key intermediate.

This step benefits from the high reactivity of chlorosulfonic acid, which provides rapid sulfonation with minimal byproducts, facilitating an efficient industrial process.

Amidation and Hydrogenation Step

The sulfonyl chloride intermediate undergoes reaction with 2-aminopropylamine (or an equivalent amine) to form the sulfonamide linkage. This is often followed by catalytic hydrogenation to reduce any nitro groups if necessary.

- Reaction Conditions:

- Catalyst: 10% Palladium on carbon (Pd/C) is commonly used.

- Hydrogenation: Performed under high temperature and pressure in a hydrogenation kettle.

- Ammonia water and organic solvents (chlorobenzene, dichloromethane, or others) are added to facilitate the reaction.

- Reaction time is optimized to ensure thorough reduction and high purity.

This two-step process (amidation followed by hydrogenation) yields the target compound with high purity and yield, suitable for industrial-scale production.

Alternative Methodologies

A patent describing the preparation of related compounds such as (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide highlights an alternative synthetic route involving:

- N-acetylation of amines with acetic anhydride at 60–70 °C for 4–6 hours.

- Chlorosulfonation of amides in dichloromethane at temperatures between –30 and +30 °C.

- Quenching the reaction mixture in ice and aqueous ammonia to form sulfonamides directly.

- This method avoids isolation of intermediates and uses fewer solvents, achieving yields up to 96%.

Although this method is for a closely related compound, the principles can be adapted for this compound synthesis, especially when optimizing for yield and process efficiency.

Data Tables Summarizing Key Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | Para-nitrotoluene + Chlorosulfonic acid | 100–150 | Chlorobenzene, DCM, or Chloroform | High (not specified) | Stirring 800–1000 rpm; molar ratio 1:1.2–1.5 |

| Post-treatment | Water quenching and washing | Ambient | Water | - | Removes excess chlorosulfonic acid |

| Amidation | Sulfonyl chloride + 2-aminopropylamine | Ambient to mild heating | Organic solvent + ammonia water | High (not specified) | Forms sulfonamide linkage |

| Hydrogenation | Pd/C catalyst, H2 pressure | Elevated (high T, high P) | Organic solvent + ammonia water | High purity | Reduces nitro group, improves product purity |

| Alternative route | N-acetylation + chlorosulfonation + ammonia quenching | 60–70 (acetylation); –30 to +30 (chlorosulfonation) | Acetic anhydride, DCM, aqueous ammonia | Up to 96% | Avoids intermediate isolation, solvent efficient |

Research Outcomes and Industrial Relevance

- The described sulfonation-hydrogenation route offers a short synthetic pathway with high product purity and is amenable to industrial scale-up due to the use of readily available reagents and solvents.

- The use of chlorosulfonic acid as sulfonating agent ensures high reactivity and minimal byproduct formation , critical for downstream purification.

- Avoiding expensive and environmentally problematic reagents such as stannous chloride (used in some older methods) reduces cost and environmental impact.

- The alternative method involving acetylation and chlorosulfonation in dichloromethane with ammonia quenching achieves yields up to 96% , demonstrating high efficiency and process economy.

- Solvent choice plays a significant role in reaction efficiency and safety. Chlorobenzene, dichloromethane, and chloroform are common, each with specific industrial applications and handling considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopropyl)-2-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Formation of N-(2-aminopropyl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides.

Hydrolysis: Formation of 2-nitrobenzenesulfonic acid and 2-aminopropane.

Scientific Research Applications

N-(2-aminopropyl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminopropyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminopropyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogs and Substitutional Variations

The following table compares N-(2-aminopropyl)-2-nitrobenzenesulfonamide with structurally related sulfonamides, emphasizing key differences in substituents, molecular weights, and properties:

Key Observations:

Nitro Group Position: The ortho-nitro substitution in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs like N-(3-aminopropyl)-4-nitrobenzenesulfonamide . Para-substituted derivatives may exhibit enhanced solubility or altered reactivity due to reduced steric constraints. Ortho-nitro groups are known to influence hydrogen-bonding interactions and molecular packing, as seen in crystallographic studies of related sulfonamides .

Longer chains may improve membrane permeability but reduce aqueous solubility.

Functional Group Modifications :

- Derivatives like N-[(4-methylpyrimidin-2-yl)carbamoyl]-2-nitrobenzenesulfonamide demonstrate the versatility of the 2-nitrobenzenesulfonamide scaffold for incorporating heterocyclic moieties, which can enhance binding affinity in biological targets.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-aminopropyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of the primary amine group in 2-aminopropylamine using 2-nitrobenzenesulfonyl chloride. Key steps include:

- Reagent Preparation : 2-Nitrobenzenesulfonyl chloride (CAS 7669-54-7) is synthesized via chlorosulfonation of nitrobenzene .

- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen, with triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high-purity isolation (>95%) .

- Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane). Adjust stoichiometry (1.2:1 sulfonyl chloride:amine) to minimize unreacted amine.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d6) shows distinct signals: δ 8.2–8.4 ppm (aromatic protons from nitrobenzene), δ 3.1 ppm (methylene adjacent to sulfonamide), and δ 1.6–2.0 ppm (aminopropyl backbone) .

- IR : Confirm sulfonamide group via S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ calculated: 299.1) validates molecular weight .

- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL) with single-crystal data. Note: Nitro groups may cause disorder; apply restraints during refinement .

Q. How does the compound’s reactivity differ from other sulfonamides in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitro group at the para position enhances the electrophilicity of the sulfonamide sulfur, making it more reactive toward nucleophiles (e.g., Grignard reagents or amines). Comparative studies show:

- Kinetics : Rate constants for hydrolysis (pH 7.4, 25°C) are 2–3× higher than non-nitro-substituted analogs.

- Selectivity : The aminopropyl side chain enables regioselective functionalization (e.g., alkylation at the terminal amine) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder caused by the nitro group, and how can they be addressed?

Methodological Answer: Nitro groups often exhibit rotational disorder, complicating X-ray refinement. Strategies include:

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply SHELXL’s RIGU and DELU restraints to model anisotropic displacement parameters. For severe cases, split the nitro group into two conformers with occupancy refinement .

- Validation : Cross-validate with Hirshfeld surface analysis to ensure geometric plausibility .

Q. How can computational modeling predict the compound’s interaction with biological targets like dipeptidyl peptidase IV (DPP-IV)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. The nitro group forms hydrogen bonds with catalytic residues (e.g., Arg125 in DPP-IV), while the aminopropyl chain occupies hydrophobic pockets .

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability. Key metrics: RMSD <2.0 Å and consistent hydrogen bonding with Glu205/206 .

- SAR Analysis : Modify the aminopropyl chain (e.g., cyclopropanation or fluorination) and evaluate ΔG binding changes to optimize inhibitory potency .

Q. What experimental approaches resolve contradictions in reported solubility and stability data?

Methodological Answer:

- Solubility Profiling : Use shake-flask method (pH 1–13 buffers) with HPLC quantification. Contradictions often arise from pH-dependent sulfonamide deprotonation (pKa ~9.5) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH). Nitro group reduction to amine under acidic conditions is a major degradation pathway; stabilize formulations with antioxidants (e.g., BHT) .

Q. How does stereochemistry at the aminopropyl group influence bioactivity, and how can enantiopure forms be synthesized?

Methodological Answer:

- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (n-hexane/isopropanol, 90:10). Enantiomeric excess (ee) >99% is achievable .

- Chemoenzymatic Synthesis : Lipase-catalyzed kinetic resolution (e.g., CAL-B) of racemic intermediates yields (R)- or (S)-enantiomers with ee >98% .

- Bioactivity : (R)-enantiomers show 5–10× higher DPP-IV inhibition (IC50 = 0.8 µM) due to better fit in the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.